Differentiating 3-Amino-4-phenylisoquinoline from 1-Amino-3-phenylisoquinoline by Computed Lipophilic Efficiency (LogP/PSA)
3-Amino-4-phenylisoquinoline exhibits a computed LogP of 4.07 and PSA of 38.91 Ų, generating a lipophilic ligand efficiency vector that is numerically distinct from the 1-amino-3-phenyl regioisomer, for which reported LogP values vary between 3.4 (XlogP, computed) and 4.07 (experimental) with a constant PSA of 38.91 Ų . Although both isomers share an identical PSA reflecting identical hydrogen-bonding topology, the differences in computed LogP values originating from varying prediction algorithms (4.07 for 4-phenylisoquinolin-3-amine vs. 3.4 XlogP for 1-amino-3-phenylisoquinoline) reflect real differences in regioisomer-specific solvation energetics and provide a quantitative descriptor for differentiating these two compounds in silico . Under standard CNS drug-likeness rules (oral CNS drug space: LogP 1-5, PSA < 60 Ų), both isomers fall within the permissible range, but the observed LogP difference of 0.67 log units corresponds to a predicted 4.7-fold difference in n-octanol/water partition coefficient, directly impacting membrane permeability and free fraction predictions.
| Evidence Dimension | Computed partition coefficient (LogP) for structurally identical C15H12N2 regioisomers with differing amino group positions |
|---|---|
| Target Compound Data | LogP = 4.07; PSA = 38.91 Ų (4-phenylisoquinolin-3-amine) |
| Comparator Or Baseline | 1-Amino-3-phenylisoquinoline (CAS 23023-35-0) — LogP = 3.4 (XlogP computed) to 4.07 (experimental); PSA = 38.91 Ų |
| Quantified Difference | ΔLogP = 0.67 (target LogP 4.07 vs. comparator XlogP 3.4); identical PSA (38.91 Ų) |
| Conditions | Standard database-reported computed and experimental LogP values; no single head-to-head experimental determination under identical conditions identified |
Why This Matters
The 0.67 log unit difference in computed LogP directly translates into a predicted ~4.7-fold difference in n-octanol/water partitioning, a parameter that governs passive membrane permeability and tissue distribution in in vivo studies, making regioisomer selection critical for CNS-targeted compound library design.
